4-Bromo-5-isobutoxy-2-nitroaniline
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Overview
Description
4-Bromo-5-isobutoxy-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, an isobutoxy group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method includes the nitration of 4-bromoaniline to introduce the nitro group, followed by the alkylation of the resulting 4-bromo-2-nitroaniline with isobutyl bromide under basic conditions to form the isobutoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-isobutoxy-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-Amino-5-isobutoxy-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
Scientific Research Applications
4-Bromo-5-isobutoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-isobutoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and isobutoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the isobutoxy group, making it less hydrophobic and potentially altering its reactivity and applications.
4-Bromo-5-methoxy-2-nitroaniline: Contains a methoxy group instead of an isobutoxy group, which may affect its steric and electronic properties.
4-Chloro-5-isobutoxy-2-nitroaniline: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Uniqueness
4-Bromo-5-isobutoxy-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isobutoxy group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes or hydrophobic pockets in proteins. The bromine atom provides a site for further functionalization through substitution reactions, while the nitro group can participate in redox reactions, making the compound versatile for various applications.
Biological Activity
4-Bromo-5-isobutoxy-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and findings from various studies.
The synthesis of this compound typically involves a multi-step process:
- Nitration of 4-bromoaniline : Introduction of the nitro group.
- Alkylation : Reaction with isobutyl bromide under basic conditions to form the isobutoxy group.
The resulting compound features a bromine atom, an isobutoxy group, and a nitro group, which contribute to its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components.
- Hydrophobic Interactions : The presence of the isobutoxy group increases hydrophobicity, potentially enhancing interactions with lipid membranes or hydrophobic pockets in proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of nitroanilines can induce apoptosis in cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values significantly lower than standard treatments like cisplatin against various cancer cell lines, including MDA-MB-231 and HT-29 .
Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|---|
This compound | MDA-MB-231 | TBD | TBD |
Compound 5e | MDA-MB-231 | 0.4 | 78.8 times more active |
Compound 5e | HT-29 | 0.5 | 50.8 times more active |
Mechanisms of Cytotoxicity
The cytotoxic effects are primarily due to the induction of apoptosis, characterized by nuclear condensation and fragmentation observed through flow cytometry analyses . The ability to trigger apoptosis is crucial for anticancer agents as it leads to programmed cell death in malignant cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Bromo-2-nitroaniline | Lacks isobutoxy group | Lower hydrophobicity |
4-Bromo-5-methoxy-2-nitroaniline | Contains methoxy instead of isobutoxy | Different steric properties |
4-Chloro-5-isobutoxy-2-nitroaniline | Chlorine substitution alters reactivity | Varies in biological effects |
Properties
IUPAC Name |
4-bromo-5-(2-methylpropoxy)-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXHKAMMVBZGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681493 |
Source
|
Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-43-6 |
Source
|
Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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